(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiophenol, the thiazole ring can be formed through cyclization reactions.
Introduction of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through a condensation reaction with an appropriate acrylamide precursor.
Nitration: The nitrophenyl group can be introduced through nitration reactions using reagents like nitric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The benzoyl and nitrophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole.
Acrylamide Derivatives: Compounds like N,N-dimethylacrylamide.
Nitrophenyl Compounds: Compounds like 4-nitrophenol and 4-nitroaniline.
Uniqueness
(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4S/c29-21(16-13-17-11-14-20(15-12-17)28(31)32)26-25-27-22(18-7-3-1-4-8-18)24(33-25)23(30)19-9-5-2-6-10-19/h1-16H,(H,26,27,29)/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOAJQFZDHSSL-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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